Benserazide

Descripción

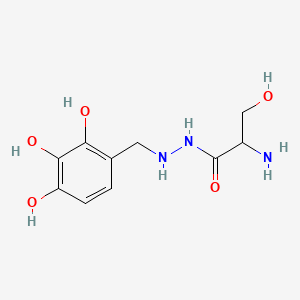

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-2,6,12,14-17H,3-4,11H2,(H,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQDCRGUHNALGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022651 | |

| Record name | Benserazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322-35-0 | |

| Record name | Benserazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=322-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benserazide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000322350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benserazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benserazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENSERAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/762OS3ZEJU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benserazide's Peripheral Blockade: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benserazide is a cornerstone in the management of Parkinson's disease, primarily utilized as an adjunctive therapy to levodopa. Its critical role lies in its ability to selectively inhibit the peripheral metabolism of levodopa, thereby enhancing its central bioavailability and therapeutic efficacy. This in-depth technical guide elucidates the core mechanism of action of this compound in peripheral tissues, providing quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Peripheral Inhibition of Aromatic L-Amino Acid Decarboxylase (AADC)

The primary mechanism of action of this compound is the potent and irreversible inhibition of the enzyme Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase (DDC), in peripheral tissues.[1][2][3] Levodopa, a precursor to dopamine, can cross the blood-brain barrier (BBB), while dopamine itself cannot.[4] When administered alone, a significant portion of levodopa is rapidly converted to dopamine in the periphery (e.g., in the gut, liver, and kidneys) by AADC. This peripheral conversion leads to two major undesirable outcomes: a reduction in the amount of levodopa reaching the brain and a host of peripheral side effects such as nausea, vomiting, and cardiovascular complications due to elevated systemic dopamine levels.

This compound is a peripherally selective AADC inhibitor, meaning it does not readily cross the blood-brain barrier at therapeutic doses.[5] By inhibiting AADC in the periphery, this compound prevents the premature conversion of levodopa to dopamine, leading to a significant increase in the plasma concentration and half-life of levodopa.[6][7] This, in turn, allows more levodopa to be transported into the central nervous system, where it can be converted to dopamine to replenish the deficient neurotransmitter in Parkinson's disease. It is important to note that this compound itself has no anti-parkinsonian effects.[4]

Pharmacokinetic studies have shown that the active inhibitor is not this compound itself, but its primary metabolite, trihydroxybenzylhydrazine (Ro 04-5127).[1][6] this compound is almost completely metabolized to this active form before reaching arterial circulation.[1]

Quantitative Data on this compound's Efficacy

The efficacy of this compound as an AADC inhibitor is demonstrated by its impact on the pharmacokinetics of levodopa. The following tables summarize key quantitative data from various studies.

| Parameter | Levodopa Alone | Levodopa + this compound | Fold Change | Reference |

| Plasma Levodopa Cmax (μmol·h/L) | 392 ± 49 | 512 ± 139 | ~1.3 | [7] |

| Plasma Levodopa AUC0-3hr (μmol·h/L) | Not Reported | Not Reported | - | [7] |

| Potency vs. Carbidopa | - | ~10 times more potent | - | [8] |

Table 1: Effect of this compound on Levodopa Pharmacokinetics in Healthy Subjects

| Parameter | Value | Conditions | Reference |

| This compound ED50 for central AADC inhibition (in the presence of a COMT inhibitor) | ~3 mg/kg | Rhesus monkey, with RO 40-7592 | [9] |

Table 2: this compound Potency for Central AADC Inhibition

Signaling Pathways and Metabolic Fate of Levodopa

The metabolic pathway of levodopa is significantly altered by the co-administration of this compound. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: Levodopa metabolism without this compound.

Caption: Levodopa metabolism with this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound.

In Vitro Aromatic L-Amino Acid Decarboxylase (AADC) Activity Assay

This protocol is adapted from methods described for measuring AADC activity in plasma and tissue homogenates.[10][11][12]

Objective: To determine the inhibitory effect of this compound on AADC activity in vitro.

Materials:

-

Tissue homogenate (e.g., liver, kidney) or plasma sample

-

Levodopa (substrate)

-

This compound (inhibitor)

-

Pyridoxal-5'-phosphate (PLP, cofactor)

-

Perchloric acid

-

Phosphate buffer (pH 7.2)

-

Dopamine standards

-

HPLC system with electrochemical or fluorescence detection

Procedure:

-

Tissue Preparation: Homogenize fresh or frozen tissue in ice-cold phosphate buffer. Centrifuge to obtain a clear supernatant containing the enzyme.

-

Incubation Mixture: In a microcentrifuge tube, combine the tissue supernatant, PLP, and varying concentrations of this compound (or vehicle control). Pre-incubate for 15 minutes at 37°C.

-

Enzymatic Reaction: Initiate the reaction by adding levodopa to the mixture. Incubate for a defined period (e.g., 30-60 minutes) at 37°C with gentle shaking.

-

Reaction Termination: Stop the reaction by adding ice-cold perchloric acid. This will precipitate the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant.

-

Quantification of Dopamine: Analyze the supernatant for dopamine content using a validated HPLC method (see protocol below).

-

Data Analysis: Calculate the rate of dopamine formation in the presence and absence of this compound. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.

HPLC Method for the Quantification of Levodopa and 3-O-Methyldopa in Plasma

This protocol is a synthesis of methodologies described in several publications.[13][14][15][16][17]

Objective: To measure the concentrations of levodopa and its major metabolite, 3-O-methyldopa (3-OMD), in plasma samples from subjects treated with and without this compound.

Materials:

-

Plasma samples

-

Levodopa and 3-OMD analytical standards

-

Internal standard (e.g., α-methyldopa)

-

Perchloric acid or other protein precipitating agent

-

Mobile phase (e.g., phosphate buffer with an organic modifier like methanol or acetonitrile)

-

C18 reversed-phase HPLC column

-

HPLC system with electrochemical or tandem mass spectrometry (MS/MS) detection

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To an aliquot of plasma (e.g., 100-200 µL), add the internal standard.

-

Precipitate proteins by adding an equal volume of ice-cold perchloric acid.

-

Vortex and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a filtered and degassed mobile phase (e.g., 90:10 v/v 50 mM sodium phosphate buffer pH 3.0 : methanol).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection:

-

Electrochemical Detector: Set the potential at an appropriate level for the oxidation of levodopa and 3-OMD (e.g., +0.7 V).

-

MS/MS Detector: Use electrospray ionization (ESI) in positive mode with selected reaction monitoring (SRM) for specific precursor-product ion transitions of levodopa, 3-OMD, and the internal standard.

-

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of levodopa and 3-OMD of known concentrations.

-

Calculate the concentration of the analytes in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

In Vivo Microdialysis for Measuring Striatal Dopamine Levels in Rats

This protocol is based on established methods for in vivo microdialysis in rodent brains.[18][19][20][21][22]

Objective: To assess the effect of peripheral this compound administration on levodopa-induced increases in extracellular dopamine in the striatum of freely moving rats.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-350 g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Artificial cerebrospinal fluid (aCSF)

-

Levodopa and this compound for injection

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm).

-

Secure the guide cannula with dental cement. Allow the animal to recover for at least 24-48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of extracellular dopamine.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid).

-

-

Drug Administration:

-

After collecting baseline samples, administer this compound (e.g., 10-30 mg/kg, i.p.) followed by levodopa (e.g., 25-50 mg/kg, i.p.) at a specified time.

-

Continue collecting dialysate samples for several hours to monitor the changes in extracellular dopamine levels.

-

-

Sample Analysis:

-

Analyze the dopamine concentration in the dialysate samples using an HPLC system with a highly sensitive electrochemical detector.

-

-

Data Analysis:

-

Express the dopamine concentrations as a percentage of the average baseline concentration.

-

Compare the time course and magnitude of the levodopa-induced dopamine increase in the presence and absence of this compound.

-

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of levodopa and this compound.

Caption: Workflow for a pharmacokinetic study.

Conclusion

This compound's mechanism of action in peripheral tissues is a clear and well-defined example of targeted enzyme inhibition to improve the therapeutic window of a primary drug. By effectively blocking the peripheral decarboxylation of levodopa, this compound significantly increases the central availability of this dopamine precursor, thereby enhancing its anti-parkinsonian effects while concurrently reducing peripheral side effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of neuropharmacology and Parkinson's disease therapeutics.

References

- 1. Identification by Virtual Screening and In Vitro Testing of Human DOPA Decarboxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and Computational Approaches to Improve the Clinical Treatment of Dopa Decarboxylase-Related Diseases: An Overview [openbiochemistryjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. medschool.co [medschool.co]

- 5. This compound decreases central AADC activity, extracellular dopamine levels and levodopa decarboxylation in striatum of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A pharmacokinetic model to predict the PK interaction of L-dopa and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 8. Inhibition of decarboxylase and levels of dopa and 3-O-methyldopa: a comparative study of this compound versus carbidopa in rodents and of Madopar standard versus Madopar HBS in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Central action of this compound after COMT inhibition demonstrated in vivo by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aromatic L-amino acid decarboxylase enzyme activity in deficient patients and heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ENZ01: Aromatic L-amino Acid Decarboxylase Enzyme Analysis (Plasma) | MNG [mnglabs.labcorp.com]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous determination of levodopa and 3-O-methyldopa in human plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous quantitation of levodopa and 3-O-methyldopa in human plasma by HPLC-ESI-MS/MS: application for a pharmacokinetic study with a levodopa/benserazide formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous determination of serum concentrations of levodopa, dopamine, 3-O-methyldopa and alpha-methyldopa by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. um.edu.mt [um.edu.mt]

- 19. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Microdialysis probes alter presynaptic regulation of dopamine terminals in rat striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

Benserazide: A Comprehensive Technical Guide to its Inhibition of Aromatic L-Amino Acid Decarboxylase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benserazide is a peripherally acting inhibitor of aromatic L-amino acid decarboxylase (AADC), an enzyme pivotal in the synthesis of several key neurotransmitters. This technical guide provides an in-depth exploration of the biochemical pathway primarily inhibited by this compound, its mechanism of action, and detailed experimental protocols relevant to its study. While this compound itself is a prodrug, its active metabolite, trihydroxybenzylhydrazine, is a potent and irreversible inhibitor of AADC. This document summarizes the available quantitative data, outlines methodologies for key experiments, and provides visual representations of the relevant pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound is a crucial component in the therapeutic management of Parkinson's disease, where it is co-administered with Levodopa (L-DOPA).[1][2] The primary rationale for this combination therapy is to prevent the peripheral conversion of L-DOPA to dopamine.[1][2] Dopamine itself cannot cross the blood-brain barrier; therefore, its premature synthesis in the periphery leads to undesirable side effects and reduces the bioavailability of L-DOPA to the central nervous system (CNS).[1][2] this compound effectively mitigates these issues by inhibiting the enzyme responsible for this conversion outside of the CNS.

Primary Biochemical Pathway Inhibited by this compound

The principal biochemical pathway inhibited by this compound involves the enzyme Aromatic L-amino acid Decarboxylase (AADC) , also known as DOPA decarboxylase (DDC) (EC 4.1.1.28).[1][3] AADC is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of various aromatic L-amino acids.[3]

In the context of Parkinson's disease treatment, the most relevant reaction catalyzed by AADC is the conversion of L-DOPA to dopamine.

Mechanism of Action

This compound acts as a prodrug and is metabolized in the intestinal mucosa and liver to its active form, trihydroxybenzylhydrazine .[1] This active metabolite is a potent, irreversible inhibitor of AADC.[1] Trihydroxybenzylhydrazine, a hydrazine derivative, is believed to form a stable, covalent bond with the PLP cofactor in the active site of the AADC enzyme, thereby inactivating it.

By inhibiting AADC in peripheral tissues, this compound ensures that a larger proportion of administered L-DOPA reaches the brain, where it can be converted to dopamine to replenish depleted stores in the substantia nigra of individuals with Parkinson's disease.

Quantitative Data

However, in vivo studies have demonstrated a dose-dependent effect of this compound on the pharmacokinetics of L-DOPA and its metabolites.

| Parameter Measured | Organism | This compound Dose | Effect on L-DOPA/Metabolites | Reference |

| Striatal AADC activity | Rat | 10 mg/kg i.p. | Decreased enzyme activity | [4] |

| Striatal AADC activity | Rat | 50 mg/kg i.p. | Decreased enzyme activity | [4] |

| Striatal Dopamine Levels | Rat | 50 mg/kg i.p. | Decreased basal levels and prevention of L-DOPA-induced increase | [4] |

Experimental Protocols

In Vitro Aromatic L-Amino Acid Decarboxylase (AADC) Activity Assay

This protocol is adapted from a method for measuring AADC activity in plasma.

Objective: To determine the enzymatic activity of AADC in a biological sample and assess the inhibitory effect of compounds like trihydroxybenzylhydrazine.

Materials:

-

Plasma sample

-

Sodium phosphate buffer (167 mM, pH 7.0)

-

Pyridoxal-5-phosphate (PLP) solution (0.7 mM)

-

L-DOPA solution (20 mM)

-

Dopamine standard solutions

-

Dopamine-d4 (internal standard, 50 nM)

-

Acetonitrile

-

Dry bath with shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

To 100 µL of plasma, add 50 µL of PLP solution and 300 µL of phosphate buffer.

-

Incubate the mixture for 2 hours at 37°C with shaking (600 RPM).

-

Initiate the enzymatic reaction by adding 50 µL of L-DOPA solution.

-

Incubate for 90 minutes at 37°C.

-

Stop the reaction by adding 500 µL of acetonitrile to precipitate proteins.

-

Add 20 µL of dopamine-d4 internal standard.

-

Centrifuge at 14,000 RPM for 10 minutes.

-

Transfer the supernatant to an appropriate vial for LC-MS/MS analysis.

-

Quantify the amount of dopamine produced by comparing to a standard curve. AADC activity is expressed as nanomoles of dopamine produced per minute per liter of plasma (nmol/min/L).[5]

HPLC Method for the Determination of L-DOPA and Dopamine

This protocol provides a general framework for the separation and quantification of L-DOPA and dopamine using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the concentrations of L-DOPA and dopamine in biological samples or pharmaceutical formulations.

Materials:

-

HPLC system with a UV or electrochemical detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer at a specific pH). The exact ratio and buffer composition may require optimization. For example, a mixture of Acetonitrile: Methanol: orthophosphoric acid (30:50:20, v/v/v) has been used.[6]

-

L-DOPA and Dopamine standard solutions

-

Sample solutions (e.g., plasma extracts, microdialysates)

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

-

Prepare a series of standard solutions of L-DOPA and dopamine of known concentrations.

-

Inject a fixed volume (e.g., 20 µL) of each standard solution into the HPLC system and record the chromatograms.

-

Construct a calibration curve by plotting the peak area against the concentration for each analyte.

-

Prepare the unknown samples by appropriate dilution and filtration.

-

Inject the prepared samples into the HPLC system using the same conditions as for the standards.

-

Identify and quantify the peaks of L-DOPA and dopamine in the sample chromatograms by comparing the retention times and peak areas with those of the standards and using the calibration curve.[6]

In Vivo Microdialysis for Measuring Extracellular Dopamine in the Rat Striatum

This protocol describes a method to sample and measure extracellular dopamine levels in the brain of a freely moving rat.

Objective: To assess the effect of pharmacological agents, such as this compound and L-DOPA, on the extracellular concentration of dopamine in the striatum.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Ringer's solution (or artificial cerebrospinal fluid)

-

Fraction collector

-

HPLC system with electrochemical detection

-

Anesthetic

-

Surgical instruments

Procedure:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Surgically implant a guide cannula into the striatum at the appropriate stereotaxic coordinates.

-

Allow the animal to recover from surgery for a designated period.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with Ringer's solution at a low, constant flow rate (e.g., 1.5 µL/min).

-

Allow for a stabilization period to establish a baseline of extracellular dopamine levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Administer the test compounds (e.g., this compound followed by L-DOPA) systemically.

-

Continue collecting dialysate samples to monitor changes in dopamine concentration.

-

Analyze the collected dialysate samples for dopamine content using an HPLC system with electrochemical detection.

Visualizations

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflows for this compound Research.

References

- 1. This compound | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. The interaction of 2,3,4-trihydroxybenzylhydrazine with DOPA decarboxylase from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel inhibitors of human DOPA decarboxylase extracted from Euonymus glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of Human Dopa Decarboxylase with L-Dopa: Spectroscopic and Kinetic Studies as a Function of pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Levodopa | C9H11NO4 | CID 6047 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Properties of Benserazide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benserazide hydrochloride is a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor. It is primarily utilized in combination with levodopa for the management of Parkinson's disease. By inhibiting the peripheral decarboxylation of levodopa to dopamine, this compound increases the central nervous system (CNS) bioavailability of levodopa, allowing for lower therapeutic doses and mitigating peripheral dopaminergic side effects. This technical guide provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, including its mechanism of action, pharmacokinetics, and pharmacodynamics. It also details experimental protocols for its quantification and presents its emerging therapeutic potential in hemoglobinopathies.

Mechanism of Action

In Parkinson's Disease

The primary therapeutic application of this compound is as an adjunct to levodopa therapy in Parkinson's disease. Levodopa, the metabolic precursor to dopamine, is administered to replenish depleted dopamine levels in the brains of Parkinson's patients. However, when administered alone, a significant portion of levodopa is converted to dopamine in peripheral tissues by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[1] This peripheral conversion limits the amount of levodopa that can cross the blood-brain barrier (BBB) and leads to undesirable side effects such as nausea, vomiting, and cardiac arrhythmias due to high levels of circulating dopamine.[2][3]

This compound is a potent inhibitor of AADC but is unable to cross the blood-brain barrier itself.[2] When co-administered with levodopa, this compound selectively inhibits peripheral AADC, thereby preventing the premature conversion of levodopa to dopamine outside of the CNS. This results in a greater proportion of the administered levodopa dose reaching the brain, where it can be converted to dopamine to exert its therapeutic effect.[2] Consequently, the required dose of levodopa is reduced, and the incidence of peripheral side effects is minimized.[2] It is important to note that this compound has no antiparkinsonian effects when administered alone.[2] The active metabolite of this compound, trihydroxybenzylhydrazine, is a potent inhibitor of AADC and is largely responsible for this protective effect.[2]

In Beta-Hemoglobinopathies

Emerging research has identified a novel application for this compound in the treatment of β-hemoglobinopathies, such as β-thalassemia and sickle cell disease.[4] The therapeutic strategy in these conditions often involves reactivating the expression of the fetal γ-globin gene to produce fetal hemoglobin (HbF), which can compensate for defective adult β-globin.[4]

This compound has been shown to induce γ-globin gene expression by modulating key transcriptional repressors.[4][5] The proposed mechanism involves the suppression and/or displacement of a repressor complex from the γ-globin gene promoter.[5] Specifically, this compound exposure has been demonstrated to reduce the cellular protein levels and promoter occupancy of repressors such as B-cell lymphoma/leukemia 11A (BCL11A), Lysine-specific demethylase 1 (LSD-1), and Histone deacetylase 3 (HDAC3).[4][5] The displacement of this repressor complex leads to an enrichment of histone marks associated with active gene transcription (e.g., H3K4 dimethylation), ultimately reactivating γ-globin gene expression and HbF production.[5]

Pharmacodynamics

When administered with levodopa, this compound dose-dependently increases the systemic exposure to levodopa. In a study involving healthy male subjects, increasing doses of this compound (from 5 mg to 200 mg three times daily) led to a corresponding increase in the area under the concentration-time curve (AUC) of exogenously administered levodopa, rising from 1.2 mg l⁻¹ h in the control group to 5.9 mg l⁻¹ h at the highest this compound doses.[3]

Furthermore, this compound influences the metabolic pathways of levodopa. It causes a dose-dependent increase in the AUC of 3-O-methyldopa (3-OMD), a metabolite of levodopa, from 7.4 to 106 mg l⁻¹ h at doses of 200 mg.[3] Concurrently, the formation of 3,4-dihydroxyphenylacetic acid (DOPAC), a dopamine metabolite, is dose-dependently suppressed.[3] Even low doses of this compound (5 mg three times daily) were found to halve the AUC of DOPAC, indicating potent inhibition of peripheral AADC.[3]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized, although most studies focus on its co-administration with levodopa.

Absorption, Distribution, Metabolism, and Excretion

-

Absorption: Following oral administration, between 66% and 74% of a radiolabelled dose of this compound is absorbed from the gastrointestinal tract. Peak plasma concentrations of radioactivity were observed one hour after oral administration in a study with human subjects.[2]

-

Distribution: Specific data on the volume of distribution in humans is limited.

-

Metabolism: this compound is extensively metabolized, primarily through hydroxylation in the intestinal mucosa and the liver, to form its active metabolite, trihydroxybenzylhydrazine.[2]

-

Excretion: The elimination of this compound is rapid and occurs almost entirely through metabolism. In a study using radiolabelled this compound, 86% to 90% of an intravenous dose was recovered in the urine.[3]

Pharmacokinetic Parameters

Quantitative pharmacokinetic data for this compound in humans is not extensively tabulated in the literature, with many studies focusing on the pharmacokinetics of levodopa. The available data are summarized below.

Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs (Single Oral Dose)

| Parameter | Value (Mean ± SD) | Unit |

|---|---|---|

| Cmax (Maximum Concentration) | 0.02 ± 0.01 | µg/mL |

| Tmax (Time to Cmax) | 0.75 ± 0.00 | h |

| t1/2 (Elimination Half-life) | 2.28 ± 0.57 | h |

| AUC0-∞ (Area Under the Curve) | 0.04 ± 0.01 | h·µg/mL |

Data sourced from a study in Beagle dogs following intragastric administration.[6]

Table 2: Pharmacokinetic Parameters of Levodopa (200mg) Co-administered with this compound (50mg) in Healthy Volunteers

| Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) |

|---|---|---|---|

| Test | 2462.02 | 3878.04 | 4610.37 |

| Reference | 2542.85 | 3972.10 | 4728.96 |

Values are presented as geometric means. This study compared two different formulations and found them to be bioequivalent.[7]

Experimental Protocols

Protocol for Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a synthesized methodology based on principles described in the literature for the bioanalysis of this compound and similar compounds.[1][8][9][10]

Objective: To accurately and precisely quantify the concentration of this compound in human plasma samples.

1. Sample Preparation (Protein Precipitation): a. Thaw frozen human plasma samples at room temperature. b. To a 1.5 mL polypropylene tube, add 100 µL of plasma sample. c. Add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample). d. Add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile or methanol containing 0.1% formic acid) to the plasma sample. e. Vortex mix the sample vigorously for 1 minute to ensure complete protein precipitation. f. Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. g. Carefully transfer the supernatant to a clean tube or a 96-well plate. h. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. i. Reconstitute the dried residue in 100 µL of the mobile phase (see below). j. Vortex briefly and transfer to an autosampler vial for analysis.

2. Chromatographic Conditions (HPLC/UPLC):

- System: A high-performance or ultra-high-performance liquid chromatography system.

- Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient Elution:

- 0-0.5 min: 5% B

- 0.5-2.5 min: Linear gradient to 95% B

- 2.5-3.5 min: Hold at 95% B

- 3.5-3.6 min: Linear gradient to 5% B

- 3.6-5.0 min: Hold at 5% B (re-equilibration)

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40°C.

- Injection Volume: 5 µL.

3. Mass Spectrometric Conditions (MS/MS):

- System: A triple quadrupole mass spectrometer.

- Ionization Source: Electrospray Ionization (ESI), positive mode.

- Ion Source Parameters:

- Capillary Voltage: 3.5 kV

- Source Temperature: 150°C

- Desolvation Temperature: 400°C

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions (example):

- This compound: Precursor ion (Q1) m/z 258.1 → Product ion (Q3) m/z 139.1

- Internal Standard: To be determined based on the selected IS.

- Data Analysis: Quantify this compound concentrations by calculating the peak area ratio of the analyte to the IS and comparing it against a standard curve prepared in a blank matrix.

Clinical Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a clinical trial designed to assess the pharmacokinetics of a this compound formulation.[7][11][12]

References

- 1. Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, this compound and Entacapone in Complex Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 3. Pharmacodynamics of this compound assessed by its effects on endogenous and exogenous levodopa pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound racemate and enantiomers induce fetal globin gene expression in vivo: studies to guide clinical development for beta thalassemia and sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic γ-globin inducers reduce transcriptional repression in hemoglobinopathy erythroid progenitors through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative bioavailability of 2 tablet formulations of levodopa/benserazide in healthy, fasting volunteers: a single-dose, randomized-sequence, open-label crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 10. Development, Validation, and Quantification of Organic Impurities with Mass Balance in the Levodopa and this compound Hydrochloride Pharmaceutical Dosage Form | CoLab [colab.ws]

- 11. Comparative single- and multiple-dose pharmacokinetics of levodopa and 3-O-methyldopa following a new dual-release and a conventional slow-release formulation of levodopa and this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical and pharmacokinetics equivalence of multiple doses of levodopa this compound generic formulation vs the originator (Madopar) - PMC [pmc.ncbi.nlm.nih.gov]

Benserazide's Differential Impact on Central versus Peripheral Dopamine Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benserazide is a cornerstone in the management of Parkinson's disease, functioning as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor. Its primary role is to augment the therapeutic efficacy of levodopa, the metabolic precursor to dopamine. This technical guide delineates the mechanism of action of this compound, providing a detailed analysis of its distinct effects on dopamine concentrations in the central nervous system (CNS) versus the periphery. This document summarizes key quantitative data, outlines common experimental protocols for investigation, and visually represents the underlying biochemical and experimental frameworks.

Introduction: The Rationale for Peripheral Decarboxylase Inhibition

Parkinson's disease is characterized by a progressive loss of dopaminergic neurons in the substantia nigra, leading to a significant reduction of dopamine in the striatum.[1][2] Levodopa (L-DOPA), a dopamine precursor, can cross the blood-brain barrier (BBB) to replenish central dopamine stores, making it the most effective symptomatic therapy for Parkinson's disease.[1][3] However, when administered alone, a large portion of levodopa is rapidly converted to dopamine in peripheral tissues by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[1][4] This peripheral conversion leads to two major issues:

-

Reduced CNS Bioavailability: A significant fraction of the administered levodopa dose is metabolized before it can reach the brain, diminishing its therapeutic effect.[4][5]

-

Peripheral Side Effects: The resulting high levels of dopamine in the periphery cause a range of adverse effects, including nausea, vomiting, and cardiovascular complications like arrhythmias and postural hypotension.[4][6][7]

To overcome these limitations, levodopa is co-administered with a peripheral AADC inhibitor, such as this compound. This compound itself does not possess antiparkinsonian activity and is designed to not cross the blood-brain barrier at therapeutic doses.[4][6][8] By inhibiting the peripheral decarboxylation of levodopa, this compound ensures that a greater proportion of the levodopa dose reaches the central nervous system, where it can be converted to dopamine.[9][10]

Mechanism of Action of this compound

This compound's therapeutic action is centered on its potent and selective inhibition of the AADC enzyme in tissues outside of the central nervous system.

-

Peripheral AADC Inhibition: this compound, and its active metabolite trihydroxybenzylhydrazine, irreversibly binds to and inhibits AADC, primarily in the gastrointestinal mucosa, liver, and kidneys.[10][11] This action prevents the premature conversion of levodopa into dopamine in the periphery.[8][11]

-

The Blood-Brain Barrier (BBB): The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[12][13] this compound is a hydrophilic molecule and is actively excluded from the brain, meaning it does not significantly inhibit AADC within the CNS at standard therapeutic doses.[6][7]

-

Increased Levodopa Availability: By blocking peripheral metabolism, this compound increases the plasma half-life and bioavailability of levodopa.[5][11] This allows for a substantial reduction in the required levodopa dosage (approximately one-fifth) to achieve a therapeutic effect, and consequently minimizes the peripheral dopamine-related side effects.[5][14]

Quantitative Effects on Dopamine Levels

The co-administration of this compound with levodopa results in a significant and clinically relevant shift in the pharmacokinetics of levodopa and the resulting dopamine concentrations.

Peripheral Effects

By inhibiting peripheral AADC, this compound drastically reduces the formation of dopamine outside the CNS. This leads to a marked increase in the plasma concentration and area under the curve (AUC) of levodopa.

| Parameter | Levodopa Alone | Levodopa + this compound | Fold Change | Reference |

| Plasma Levodopa AUC (mg l⁻¹ h) | 1.2 | 5.9 (at 100-200 mg this compound TID) | ~4.9x Increase | [15] |

| Plasma Dopamine Levels | High | Significantly Reduced | - | [16] |

| Required Levodopa Dose | Standard Dose | ~20% of Standard Dose | ~5x Reduction | [5] |

Table 1: Effect of this compound on Peripheral Levodopa and Dopamine Dynamics

Central Effects

The primary therapeutic goal of combining this compound with levodopa is to increase the synthesis of dopamine within the brain. The increased bioavailability of levodopa in the plasma allows more of the precursor to cross the BBB and be converted to dopamine in the striatum.

However, it is crucial for researchers to note that at high doses, particularly those used in preclinical animal studies (e.g., 10-50 mg/kg), this compound can cross the BBB and exert an inhibitory effect on central AADC.[17][18] This can confound the interpretation of results, as high-dose this compound may paradoxically decrease central dopamine levels or prevent the levodopa-induced increase in dopamine.[17] Careful dose selection in experimental models is therefore critical.

| Condition | Striatal Extracellular Dopamine | Notes | Reference |

| L-DOPA alone (i.p.) | Moderate Increase | Pronounced increase in metabolites (DOPAC, HVA) | [19] |

| L-DOPA + this compound (10 mg/kg i.p.) | Allowed levodopa-induced increase | - | [17] |

| L-DOPA + this compound (50 mg/kg i.p.) | Prevented levodopa-induced increase | Indicative of central AADC inhibition | [17] |

| This compound alone (i.p.) | Pronounced Increase | May indicate complex central effects beyond AADC inhibition | [19] |

Table 2: Effects of this compound on Central (Striatal) Dopamine in Animal Models

Experimental Protocols

Investigating the differential effects of this compound relies on established preclinical and clinical methodologies.

Animal Models

The most common animal model for Parkinson's disease research is the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat.[18][20]

-

Model Creation: 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons. It is injected into the substantia nigra or the medial forebrain bundle on one side of the brain, creating a model with dopamine depletion in one hemisphere. This allows for the assessment of motor recovery and drug effects by observing rotational behavior.[20][21]

Drug Administration

-

Route: In animal studies, drugs are typically administered via intraperitoneal (i.p.) injection or oral gavage (p.o.).[17][19][20]

-

Dosage: As noted, dose selection is critical. Levodopa doses in rats often range from 10-200 mg/kg, while this compound doses can range from 3 mg/kg to 50 mg/kg.[17][20][22]

Measurement of Dopamine and Metabolites

-

In Vivo Microdialysis: This is a widely used technique to measure real-time concentrations of neurotransmitters in the extracellular space of specific brain regions of freely moving animals.[17][18][19] A microdialysis probe is stereotactically implanted into the striatum. The probe is perfused with an artificial cerebrospinal fluid, and substances from the brain's extracellular fluid diffuse across the probe's semipermeable membrane into the collected dialysate.

-

High-Performance Liquid Chromatography (HPLC): The collected dialysate or plasma/tissue homogenates are then analyzed using HPLC, often coupled with electrochemical detection (HPLC-ECD), which provides high sensitivity and selectivity for dopamine and its metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[23][24]

Dopamine Synthesis and this compound's Point of Intervention

This compound intervenes at a critical step in the synthesis pathway of dopamine. The pathway begins with the amino acid L-tyrosine.

Conclusion

This compound plays an indispensable role in levodopa therapy for Parkinson's disease by creating a profound differential in dopamine synthesis between the periphery and the central nervous system. By selectively inhibiting AADC in peripheral tissues, this compound effectively lowers peripheral dopamine levels, thereby mitigating dose-limiting side effects. This peripheral blockade simultaneously increases the bioavailability of levodopa for transport into the brain, leading to enhanced central dopamine synthesis and improved motor symptom control. For the research community, a critical takeaway is the dose-dependent nature of this compound's effects, as high experimental doses can breach the blood-brain barrier and inhibit central AADC, a factor that must be carefully controlled in preclinical study design to ensure accurate interpretation of its effects on central dopamine neurotransmission.

References

- 1. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Combined Use of Levodopa/Benserazide and Pramipexole Proves Beneficial for Managing Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Levodopa/benserazide-loaded biodegradable microspheres reduce dyskinesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. docetp.mpa.se [docetp.mpa.se]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. mims.com [mims.com]

- 9. medschool.co [medschool.co]

- 10. Parkinson's Disease: Recent Updates in the Identification of Human Dopa Decarboxylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mims.com [mims.com]

- 12. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. sinparadigmas.com [sinparadigmas.com]

- 15. Pharmacodynamics of this compound assessed by its effects on endogenous and exogenous levodopa pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Controlled-release levodopa/benserazide (Madopar HBS): clinical observations and levodopa and dopamine plasma concentrations in fluctuating parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound decreases central AADC activity, extracellular dopamine levels and levodopa decarboxylation in striatum of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of this compound on L-DOPA-derived extracellular dopamine levels and aromatic L-amino acid decarboxylase activity in the striatum of 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Increased neostriatal dopamine activity after intraperitoneal or intranasal administration of L-DOPA: on the role of this compound pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound dosing regimen affects the response to L-3,4-dihydroxyphenylalanine in the 6-hydroxydopamine-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The effect of this compound on the peripheral and central distribution and metabolism of levodopa after acute and chronic administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 24. sphinxsai.com [sphinxsai.com]

Unveiling the Neuroprotective Potential of Benserazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benserazide, a well-established peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor used in the management of Parkinson's disease, is emerging as a potent neuroprotective agent with therapeutic potential beyond its traditional role.[1][2][3] This technical guide provides an in-depth analysis of the current evidence supporting the neuroprotective effects of this compound, focusing on its anti-inflammatory and anti-protein aggregation properties. Detailed experimental protocols, quantitative data from key studies, and visualizations of the underlying signaling pathways are presented to facilitate further research and drug development in this promising area.

Introduction: this compound Beyond DOPA Decarboxylase Inhibition

This compound's primary clinical application is in combination with Levodopa (L-DOPA) to treat Parkinson's disease.[4] By inhibiting the peripheral conversion of L-DOPA to dopamine, this compound increases the bioavailability of L-DOPA in the central nervous system, thereby enhancing its therapeutic efficacy and reducing peripheral side effects.[5][6] However, recent preclinical studies have illuminated a novel, independent role for this compound in neuroprotection, particularly in the context of ischemic stroke and neurodegenerative diseases.[1][2][3] These studies suggest that this compound possesses intrinsic anti-inflammatory and neuroprotective properties that are not directly linked to its AADC inhibitory function.

Neuroprotective Mechanisms of this compound

The neuroprotective potential of this compound appears to be multi-faceted, primarily revolving around the mitigation of neuroinflammation and the reduction of pathological protein aggregation.

Anti-inflammatory Effects

-

Attenuation of Neutrophil-Mediated Toxicity: this compound has been shown to significantly reduce the harmful effects of neutrophils, a key player in the acute inflammatory response following ischemic brain injury.[1][2] It achieves this by inhibiting the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA, histones, and granular proteins released by neutrophils that can exacerbate tissue damage.[1][2][7]

-

Modulation of Microglia/Macrophage Polarization: this compound promotes a shift in microglia and macrophage phenotype from a pro-inflammatory M1 state to an anti-inflammatory M2 state.[1][2] This polarization is crucial for resolving inflammation and promoting tissue repair in the brain.

-

Reduction of Pro-inflammatory Cytokines: While direct evidence on this compound's effect on specific cytokines like TNF-α and IL-6 is still emerging, its ability to modulate neutrophil and macrophage function suggests a downstream reduction in the release of these pro-inflammatory mediators.

Inhibition of Alpha-Synuclein Aggregation

In experimental models of Parkinson's disease, the combination of L-DOPA and this compound has been observed to reduce the accumulation of phosphorylated α-synuclein, a pathological hallmark of the disease. This suggests that this compound, in conjunction with L-DOPA, may interfere with the aggregation and propagation of this toxic protein. It is important to note that these effects have been observed in the context of combination therapy, and the specific contribution of this compound alone to this process requires further investigation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Neuroprotective Effects of this compound

| Cell Line | Insult | This compound Concentration | Outcome Measure | Result | p-value | Reference |

| SH-SY5Y Neuronal Cells | PMA-activated Neutrophils | 25 µM | Neuronal Death | Decreased | < 0.01 | [7] |

| SH-SY5Y Neuronal Cells | PMA-activated Neutrophils | 50 µM | Neuronal Death | Decreased | < 0.01 | [7] |

| iPSC-derived Neurons | - | 5 µM | Cell Viability | Promoted | = 0.0547 | [7] |

Table 2: In Vivo Neuroprotective Effects of this compound in a Mouse Model of Ischemic Stroke

| Ischemia Model | Treatment | Outcome Measure | Result | p-value | Reference |

| Permanent MCAO | This compound (25 mg/kg) | Infarction Volume | Significantly smaller vs. vehicle | = 0.031 | [7] |

| Transient MCAO | This compound (25 mg/kg) | Lesion Volume (1 day post-ischemia) | Significantly smaller vs. vehicle | = 0.0458 | [7] |

| Transient MCAO | This compound | Neurological & Motor Deficits | Significantly better outcome vs. vehicle | = 0.0425 | [8] |

| Transient MCAO | This compound | Body Weight Loss (first 7 days) | Notably reduced vs. vehicle | = 0.031 | [8] |

Table 3: Anti-inflammatory Effects of this compound

| Assay | Model | this compound Concentration | Outcome Measure | Result | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | NETosis Assay | PMA-stimulated Human Neutrophils | 2.5 µM | NETosis | Significantly reduced vs. PMA alone | = 0.038 |[7] | | NETosis Assay | PMA-stimulated Human Neutrophils | 5 µM | NETosis | Significantly reduced vs. PMA alone | = 0.0076 |[7] | | Chemiluminescence Assay | PMA-stimulated Human Blood | Dose-dependent | Respiratory Burst | Reduced | < 0.0001 |[7] |

Experimental Protocols

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol is adapted from studies investigating the protective effects of this compound against neutrophil-induced neuronal cell death.[7]

-

Cell Culture:

-

Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

-

For differentiation into a neuronal phenotype, treat cells with 10 µM retinoic acid for 5-7 days.

-

-

Neutrophil Isolation:

-

Isolate human neutrophils from fresh peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

-

Co-culture and Treatment:

-

Seed differentiated SH-SY5Y cells in 96-well plates.

-

Pre-treat SH-SY5Y cells with desired concentrations of this compound (e.g., 25 µM, 50 µM) for 1 hour.

-

Activate isolated neutrophils with Phorbol 12-myristate 13-acetate (PMA).

-

Add the PMA-activated neutrophils to the SH-SY5Y cell cultures.

-

-

Assessment of Neuronal Viability:

-

After 24 hours of co-culture, gently wash the wells to remove neutrophils.

-

Assess the viability of the remaining SH-SY5Y cells using a standard MTT or LDH release assay.

-

In Vivo Middle Cerebral Artery Occlusion (MCAO) Mouse Model

This protocol describes a transient MCAO model to induce focal cerebral ischemia, as used in studies evaluating the neuroprotective effects of this compound.[3][9][10][11][12]

-

Animal Preparation:

-

Anesthetize adult male C57BL/6 mice with isoflurane (3% for induction, 1.5% for maintenance).

-

Maintain body temperature at 37°C using a heating pad.

-

-

Surgical Procedure:

-

Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Insert a silicone-coated 6-0 nylon monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

-

Ischemia and Reperfusion:

-

Maintain the occlusion for 60 minutes.

-

Withdraw the filament to allow for reperfusion.

-

-

This compound Administration:

-

Administer this compound (e.g., 25 mg/kg) or vehicle (saline) intraperitoneally immediately after the onset of ischemia.

-

-

Outcome Assessment:

-

At 24 hours or 7 days post-MCAO, assess neurological deficits using a standardized scoring system.

-

Measure infarct volume by sectioning the brain and staining with 2,3,5-triphenyltetrazolium chloride (TTC).

-

Conduct behavioral tests such as the CatWalk gait analysis to evaluate motor function.[8]

-

Signaling Pathways and Visualizations

Proposed Anti-inflammatory Signaling of this compound

This compound's anti-inflammatory effects are likely mediated through the modulation of key signaling pathways that regulate the immune response. While direct evidence specifically for this compound is still under investigation, its observed effects on neutrophils and macrophages suggest a potential interaction with the NF-κB and Nrf2 pathways.

-

NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation.[13][14][15][16] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[14][15] this compound's ability to reduce the inflammatory response suggests it may inhibit the activation of the NF-κB pathway.

-

Nrf2 Signaling: The Nrf2 pathway is the master regulator of the cellular antioxidant response.[17][18][19] Under basal conditions, Nrf2 is kept inactive by Keap1.[20] In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes.[19][20] Given the close link between oxidative stress and inflammation, this compound may exert its neuroprotective effects in part by activating the Nrf2 pathway.

Visualizations (Graphviz DOT Language)

Caption: Proposed anti-inflammatory mechanism of this compound.

Caption: Experimental workflow for the MCAO mouse model.

Conclusion and Future Directions

The evidence presented in this technical guide strongly suggests that this compound has significant neuroprotective potential, primarily through its anti-inflammatory actions. Its ability to mitigate neutrophil-mediated damage and promote an anti-inflammatory microenvironment in the brain makes it a compelling candidate for further investigation as a therapy for acute ischemic stroke and potentially other neuroinflammatory conditions.

Future research should focus on:

-

Elucidating the precise molecular targets and signaling pathways through which this compound exerts its anti-inflammatory effects, including its direct impact on NF-κB and Nrf2 signaling.

-

Investigating the neuroprotective effects of this compound as a monotherapy in various models of neurodegenerative diseases, independent of its combination with L-DOPA.

-

Conducting dose-response studies to determine the optimal therapeutic window for its neuroprotective effects.

-

Exploring the potential of this compound in chronic neurodegenerative conditions where neuroinflammation is a key pathological feature.

The repurposing of a well-established drug like this compound for novel therapeutic indications offers a promising and potentially accelerated path to new treatments for debilitating neurological disorders. This guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this intriguing molecule.

References

- 1. This compound-is-neuroprotective-and-improves-functional-recovery-after-experimental-ischemic-stroke-by-altering-the-immune-response - Ask this paper | Bohrium [bohrium.com]

- 2. This compound is neuroprotective and improves functional recovery after experimental ischemic stroke by altering the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is neuroprotective and improves functional recovery after experimental ischemic stroke by altering the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical and pharmacokinetics equivalence of multiple doses of levodopa this compound generic formulation vs the originator (Madopar) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound decreases central AADC activity, extracellular dopamine levels and levodopa decarboxylation in striatum of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound on L-DOPA-derived extracellular dopamine levels and aromatic L-amino acid decarboxylase activity in the striatum of 6-hydroxydopamine-lesioned rats [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. commerce.bio-rad.com [commerce.bio-rad.com]

- 16. NF-κB in neuronal plasticity and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting Nrf2-Mediated Gene Transcription by Extremely Potent Synthetic Triterpenoids Attenuate Dopaminergic Neurotoxicity in the MPTP Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

Benserazide's Impact on Serotonin and Other Neurotransmitters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of benserazide, focusing on its impact on serotonin and other key neurotransmitters. This compound is primarily known as a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor, a crucial component in the management of Parkinson's disease when co-administered with L-DOPA.[1][2] This document will delve into its core mechanism of action, present quantitative data on its enzymatic and neurochemical effects, detail relevant experimental protocols, and visualize the involved biochemical pathways.

Core Mechanism of Action

This compound's principal pharmacological action is the inhibition of the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[3][4] This enzyme is responsible for the conversion of L-DOPA to dopamine and 5-hydroxytryptophan (5-HTP) to serotonin.[5][6] A key characteristic of this compound is its inability to cross the blood-brain barrier (BBB) to a significant extent at therapeutic doses.[1][3] This peripheral restriction is vital to its clinical efficacy in Parkinson's disease therapy.

When administered with L-DOPA, this compound prevents the premature conversion of L-DOPA to dopamine in the peripheral tissues.[2][3] Since dopamine itself cannot cross the BBB, this peripheral inhibition allows more L-DOPA to reach the central nervous system (CNS), where it can be converted to dopamine to replenish depleted stores in the brains of Parkinson's patients.[1][2][7] This co-administration strategy enhances the therapeutic efficacy of L-DOPA and mitigates its peripheral side effects, such as nausea and cardiovascular effects, which are caused by peripherally formed dopamine.[1][7][8]

The same inhibitory action affects the serotonin pathway. By blocking AADC in the periphery, this compound prevents the conversion of 5-HTP to serotonin outside of the CNS.[1] This can lead to an increase in plasma 5-HTP levels.[9]

Quantitative Data on Enzymatic Inhibition and Neurotransmitter Levels

The following tables summarize the quantitative effects of this compound on key enzymes and neurotransmitter levels as reported in preclinical studies.

Table 1: Inhibition of Aromatic L-Amino Acid Decarboxylase (AADC) Activity by this compound

| Parameter | Tissue/Model | Species | This compound Dose/Concentration | Result | Reference |

| AADC Activity | Denervated Striatal Tissue | Rat (6-OHDA lesioned) | 10 mg/kg | Significant decrease | [1] |

| AADC Activity | Denervated Striatal Tissue | Rat (6-OHDA lesioned) | 50 mg/kg | Significant decrease | [1] |

| AADC Activity | Striatum | Rat | 10 mg/kg i.p. | Decreased enzyme activity | |

| AADC Activity | Striatum | Rat | 50 mg/kg i.p. | Decreased enzyme activity |

Table 2: Effect of this compound on L-DOPA-Derived Extracellular Dopamine in Striatum of 6-OHDA Lesioned Rats

| This compound Dose | Peak Dopamine Level | Time to Reach Peak | Reference |

| 5 mg/kg | Identical increase to higher doses | Prolonged (dose-dependently) | [1] |

| 10 mg/kg | Identical increase to higher doses | Prolonged (dose-dependently) | [1] |

| 50 mg/kg | Identical increase to higher doses | Prolonged (dose-dependently) | [1] |

Table 3: Inhibition of Monoamine Oxidase (MAO) by this compound (In Vitro)

| Enzyme | Tissue | Species | IC50 | Reference |

| MAO-A | Liver | Rat | 10-50 µM | [5] |

| MAO-B | Liver | Rat | 10-50 µM | [5] |

Table 4: Effect of this compound on Striatal Monoamine Oxidase B (MAO-B) Activity (Ex Vivo)

| This compound Dose | Inhibition of Striatal MAO-B Activity | Species | Reference |

| 50 mg/kg i.p. | 36 +/- 10% | Rat | [5] |

Table 5: Inhibition of Tryptophan Hydroxylase (TPH) by this compound

| Inhibition Type vs. Tetrahydrobiopterin | Inhibition Type vs. Tryptophan | Ki Value | Reference |

| Competitive | Uncompetitive | Not explicitly stated |

Note: While the qualitative nature of TPH inhibition by this compound is documented, a specific Ki value was not found in the searched literature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its study.

Caption: Dopamine synthesis pathway illustrating this compound's peripheral inhibition of AADC.

Caption: Serotonin synthesis pathway showing this compound's inhibition of peripheral AADC and TPH.

Caption: Workflow for in vivo microdialysis to study this compound's effects on neurotransmitters.

Experimental Protocols

In Vivo Microdialysis in Rat Striatum

This protocol is adapted from methodologies used to assess extracellular neurotransmitter levels in the rat brain.

Objective: To measure extracellular levels of dopamine, serotonin, and their metabolites in the striatum of freely moving rats following administration of this compound and L-DOPA.

Materials:

-

Male Wistar rats (or a relevant disease model such as 6-OHDA lesioned rats)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12) with a semipermeable membrane

-

Guide cannula

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF) containing: 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, pH 7.4

-

This compound hydrochloride

-

L-DOPA

-

Fraction collector

-

HPLC-ECD system

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula aimed at the striatum. Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the striatum.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µL/min). Allow for a stabilization period of at least 2 hours. Collect baseline dialysate samples every 20 minutes for at least one hour to establish stable baseline neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., 10 or 50 mg/kg, i.p.) followed by L-DOPA at a specified time point.

-

Sample Collection: Continue to collect dialysate fractions at regular intervals (e.g., every 20 minutes) for several hours post-drug administration.

-

Sample Analysis: Immediately analyze the collected dialysates using HPLC-ECD for the quantification of dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA).

HPLC-ECD for Neurotransmitter Analysis

Objective: To quantify the concentration of dopamine, serotonin, and their metabolites in microdialysate samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and degasser.

-

Reversed-phase C18 column.

-

Electrochemical detector (ECD) with a glassy carbon working electrode and an Ag/AgCl reference electrode.

Reagents:

-

Mobile phase: A buffered aqueous solution (e.g., sodium phosphate buffer) containing a chelating agent (e.g., EDTA), an ion-pairing agent (e.g., octane sulfonic acid), and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for the specific separation.

-

Standard solutions of dopamine, serotonin, DOPAC, HVA, and 5-HIAA of known concentrations.

Procedure:

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the ECD.

-

Calibration: Inject a series of standard solutions of varying concentrations to generate a calibration curve for each analyte.

-

Sample Injection: Inject a fixed volume (e.g., 20 µL) of the microdialysate samples into the HPLC system.

-

Chromatographic Separation: The analytes are separated on the C18 column based on their physicochemical properties.

-

Electrochemical Detection: As the electroactive analytes elute from the column and pass over the working electrode of the ECD (held at a specific oxidation potential), they are oxidized, generating an electrical current that is proportional to their concentration.

-

Quantification: The concentration of each neurotransmitter and metabolite in the samples is determined by comparing the peak areas to the calibration curve.

Aromatic L-Amino Acid Decarboxylase (AADC) Activity Assay

Objective: To measure the enzymatic activity of AADC in tissue homogenates.

Materials:

-

Tissue of interest (e.g., liver, striatum)

-

Homogenization buffer (e.g., phosphate buffer, pH 7.2)

-

Pyridoxal-5'-phosphate (PLP) solution (a cofactor for AADC)

-

L-DOPA solution (substrate)

-

This compound solution (inhibitor)

-

Perchloric acid

-

HPLC-ECD system

Procedure:

-

Tissue Homogenization: Homogenize the tissue in ice-cold homogenization buffer. Centrifuge the homogenate and collect the supernatant.

-

Incubation: In a reaction tube, combine the tissue supernatant, PLP solution, and either vehicle or varying concentrations of this compound. Pre-incubate the mixture at 37°C.

-

Enzymatic Reaction: Initiate the reaction by adding the L-DOPA substrate. Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold perchloric acid, which precipitates the proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Filter the supernatant.

-

Dopamine Quantification: Analyze the supernatant for the amount of dopamine produced using HPLC-ECD, as described in the protocol above.

-

Calculation of Activity: AADC activity is calculated based on the amount of dopamine produced per unit of time per milligram of protein in the tissue sample. The inhibitory effect of this compound is determined by comparing the activity in the presence and absence of the inhibitor.

Conclusion

This compound is a potent peripheral AADC inhibitor with a well-defined mechanism of action that is crucial for enhancing the therapeutic window of L-DOPA in Parkinson's disease. Its effects extend to the serotonin pathway, primarily through the same mechanism of peripheral AADC inhibition, and also through a direct, albeit less characterized, inhibitory effect on tryptophan hydroxylase. Further research is warranted to fully elucidate the quantitative impact of this compound on central serotonin homeostasis and the clinical implications of its secondary pharmacological actions. The experimental protocols detailed herein provide a robust framework for such future investigations.

References

- 1. Inhibition of tryptophan hydroxylase by this compound and other catechols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition in vitro of the enzymes of the oxidative pathway of tryptophan metabolism and of nicotinamide nucleotide synthesis by this compound, carbidopa and isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High serotonin and 5-hydroxyindoleacetic acid levels in limbic brain regions in a rat model of depression: normalization by chronic antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound decreases central AADC activity, extracellular dopamine levels and levodopa decarboxylation in striatum of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound dosing regimen affects the response to L-3,4-dihydroxyphenylalanine in the 6-hydroxydopamine-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Chemical and Pharmacological Profile of Benserazide: A Technical Guide

Introduction

Benserazide is a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor.[1][2] Its primary clinical application is in the management of Parkinson's disease, where it is co-administered with Levodopa (L-DOPA).[3][4] this compound itself possesses no antiparkinsonian effects when used alone.[5][6] Its therapeutic value lies in its ability to prevent the conversion of L-DOPA to dopamine in the peripheral tissues.[4][5][6] As this compound does not cross the blood-brain barrier, it does not interfere with the necessary conversion of L-DOPA to dopamine in the central nervous system (CNS).[3][4] This targeted inhibition increases the bioavailability of L-DOPA in the brain and mitigates the adverse side effects associated with high levels of peripheral dopamine, such as nausea, vomiting, and cardiac arrhythmias.[4][5] Marketed formulations typically contain this compound hydrochloride.[7]

Chemical Structure and Identifiers